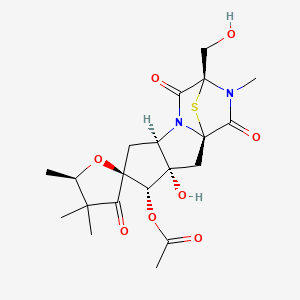
Sirodesmin H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sirodesmin H is an organic molecule.
科学的研究の応用
Gene Cluster and Biosynthesis
Sirodesmin PL, produced by Leptosphaeria maculans, is a phytotoxin from the epipolythiodioxopiperazine (ETP) class. Research has focused on its biosynthetic gene cluster. Cloning of this gene cluster revealed roles in sirodesmin biosynthesis, with disruptions in specific genes, like a non-ribosomal peptide synthetase gene, essential for its production. These genes are co-regulated with sirodesmin production, and similar gene clusters are found in other ETP-producing fungi, suggesting a broader relevance in fungal biology (Gardiner et al., 2004).
Role in Plant Pathogenicity
Sirodesmin PL is implicated in the blackleg disease of canola. Studies have shown that its production is linked to fungal virulence. Disruption of sirodesmin biosynthetic genes led to reduced fungal pathogenicity in canola, highlighting its role in plant-fungus interactions. Additionally, the expression of certain sirodesmin biosynthetic genes correlates with its distribution in planta, as evidenced by mass spectrometry (Elliott et al., 2007).
Regulation of Sirodesmin Production
The production of sirodesmin PL is regulated by various genetic factors. For instance, the cross-pathway control system, responding to amino acid availability, influences the expression of key sirodesmin biosynthetic genes. Mutational analysis has identified genes that when silenced lead to increased production of sirodesmin under certain conditions, revealing complex regulatory mechanisms (Elliott et al., 2011).
Biochemical Pathway Characterization
Research has delved into the specific steps of sirodesmin biosynthesis. The characterization of enzymes involved, like SirD, a tyrosine O-prenyltransferase, has clarified the biochemical pathway. Understanding these enzymes offers insights into the unique chemical transformations leading to sirodesmin production (Kremer & Shu‐Ming Li, 2010).
Interaction with Host Plants
Studies also focus on sirodesmin's interactions with host plants. For example, research has demonstrated that sirodesmin can be used to distinguish resistant from susceptible plant material, both in vivo and in vitro, indicating its potential as a tool in plant breeding and pathology (Sjödin & Glimelius, 2004).
Application in Disease Control Strategies
Understanding the role of sirodesmin in plant pathogenicity has implications for disease control. By targeting the sirodesmin biosynthetic pathway, new strategies for managing fungal diseases in crops like canola could be developed. This could lead to more effective and targeted agricultural practices (Howlett et al., 2009).
特性
| 64542-78-5 | |
分子式 |
C20H26N2O8S |
分子量 |
454.5 g/mol |
IUPAC名 |
[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',11-tetramethyl-3',9,12-trioxospiro[13-thia-8,11-diazatetracyclo[8.2.1.01,8.03,7]tridecane-5,2'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C20H26N2O8S/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1 |
InChIキー |
ITMLCHOGYDYPNT-OQIMMBKLSA-N |
異性体SMILES |
C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@@]45N3C(=O)[C@@](S4)(N(C5=O)C)CO)O)(C)C |
SMILES |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C |
正規SMILES |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C |
| 64542-78-5 | |
同義語 |
epipolythiopiperazine-2,5-dione sirodesmin sirodesmin A sirodesmin B sirodesmin C sirodesmin D sirodesmin E sirodesmin F sirodesmin G sirodesmin H sirodesmin J TAN 1496 B TAN-1496 B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


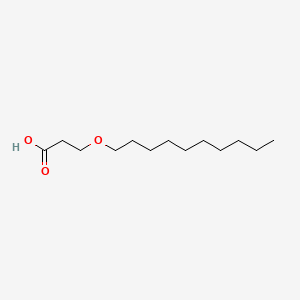

![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)


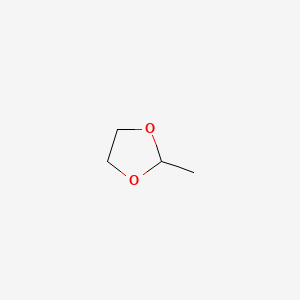
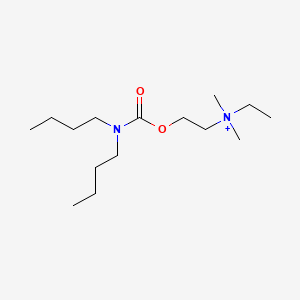


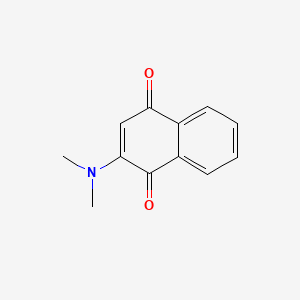
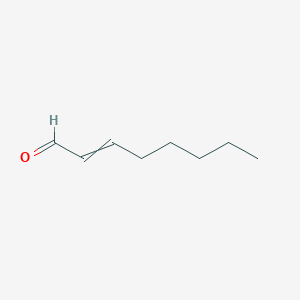
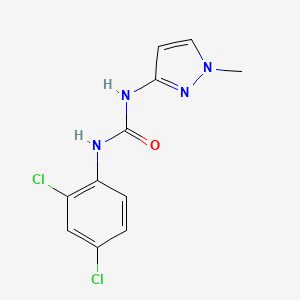
![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)

